Amifostine (trihydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

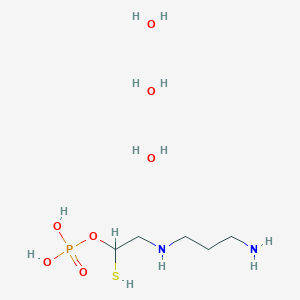

Amifostine (trihydrate) is a cytoprotective agent primarily used to reduce the toxic side effects of chemotherapy and radiotherapy in cancer treatment. It is a phosphorylated aminothiol compound that is converted into its active form by dephosphorylation in the body. This compound is known for its ability to protect normal tissues from the harmful effects of radiation and chemotherapy without reducing the efficacy of these treatments on tumor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of amifostine trihydrate involves dissolving amifostine in water, followed by the addition of an alcohol solvent or an alcohol solvent-water solution. The mixture is then cooled and crystallized. The weight ratio of amifostine to water to alcohol solvent in the crystallization system is typically 1:6.5-8.5:1.5-2.5, and the crystallization temperature ranges from 1-20°C .

Industrial Production Methods: Industrial production of amifostine trihydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the purity and stability of the final product. The crystallized amifostine trihydrate is then subjected to further processing to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Amifostine undergoes several types of chemical reactions, including dephosphorylation, oxidation, and reduction. The primary reaction is the dephosphorylation by alkaline phosphatase, which converts amifostine into its active thiol metabolite .

Common Reagents and Conditions:

Dephosphorylation: Catalyzed by alkaline phosphatase in tissues.

Oxidation and Reduction: Involves reactive oxygen species and free radicals.

Major Products Formed: The major product formed from the dephosphorylation of amifostine is WR-1065, the active thiol metabolite responsible for its cytoprotective effects .

Applications De Recherche Scientifique

Amifostine trihydrate has a wide range of scientific research applications:

Chemistry: Used as a radioprotective agent in various chemical studies.

Biology: Investigated for its effects on cellular mechanisms and gene expression.

Medicine: Primarily used to reduce the toxic side effects of chemotherapy and radiotherapy in cancer patients. .

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Amifostine exerts its effects through its active thiol metabolite, WR-1065. This metabolite detoxifies reactive metabolites of platinum and alkylating agents, scavenges free radicals, and accelerates DNA repair. The selective protection of normal tissues is due to higher alkaline phosphatase activity, higher pH, and vascular permeation in these tissues .

Comparaison Avec Des Composés Similaires

Ethyol: Another name for amifostine.

WR-2721: The original compound from which amifostine is derived.

Comparison: Amifostine is unique in its ability to selectively protect normal tissues without reducing the efficacy of chemotherapy and radiotherapy on tumor cells. This selectivity is due to its conversion to the active thiol metabolite in normal tissues, which have higher alkaline phosphatase activity and pH levels compared to tumor tissues .

Amifostine stands out among similar compounds for its broad-spectrum cytoprotective effects and its ability to mitigate the side effects of cancer treatments, making it a valuable agent in oncology .

Propriétés

Formule moléculaire |

C5H21N2O7PS |

|---|---|

Poids moléculaire |

284.27 g/mol |

Nom IUPAC |

[2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate |

InChI |

InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2 |

Clé InChI |

CMKFUVWLRVIEHC-UHFFFAOYSA-N |

SMILES canonique |

C(CN)CNCC(OP(=O)(O)O)S.O.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)

![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)

![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)

![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)